3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile
Description
Properties
CAS No. |
62039-76-3 |
|---|---|
Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H11FN2O/c1-20-10-6-7-14-12(8-10)16(15(9-18)19-14)11-4-2-3-5-13(11)17/h2-8,19H,1H3 |
InChI Key |
CKJUHALNJRNCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-fluoroacetophenone with malononitrile in the presence of a base to form an intermediate, which is then cyclized to produce the indole core. The methoxy group is introduced through a methylation reaction using a suitable methylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Anticancer Activity
Research has indicated that compounds with indole structures can exhibit anticancer properties. For instance, derivatives of indole-2-carbonitriles have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins .
Antimicrobial Properties
Indole derivatives, including 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile, have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that suggest effectiveness against several pathogenic strains, indicating potential use as antimicrobial agents .
Applications in Research
The compound is utilized in several research domains:
Medicinal Chemistry
- Drug Development : The unique structural features of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile make it a valuable scaffold for designing new drugs targeting various diseases, particularly cancer and infectious diseases.
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex structures through further functionalization.
Case Studies
Several studies highlight the applications and effectiveness of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile:
- Anticancer Study : A study published in Nature demonstrated that derivatives based on indole frameworks could significantly inhibit tumor growth in vitro and in vivo models, suggesting the potential of this compound in cancer therapy .
- Antimicrobial Efficacy : Research published in PMC evaluated the antimicrobial properties of various indole derivatives, including 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile, revealing promising results against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations
Substituent Effects on Physicochemical Properties :
- The methoxy group at position 5 in the target compound increases polarity compared to the methyl group in 5-Methyl-3-phenyl-1H-indole-2-carbonitrile . This may enhance aqueous solubility but reduce membrane permeability.
- The 2-fluorophenyl group introduces steric and electronic effects distinct from the unsubstituted phenyl in or chloro /methoxyethoxy groups in . Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions in biological targets.
Spectral Data Comparisons: The nitrile (-CN) stretch in IR spectra appears consistently near 2189–2200 cm⁻¹ across analogs (e.g., ), confirming its presence. In ¹H-NMR, the methoxy group (δ ~3.8–4.0 ppm) and fluorine-induced deshielding in aromatic protons distinguish the target compound from non-fluorinated analogs like .
Biological Activity :
- While the target compound’s activity is unreported, structurally related WAY-255348 () demonstrates potent progesterone receptor (PR) antagonism, suggesting indole carbonitriles may target nuclear receptors. The fluorine and nitrile groups in both compounds highlight their importance in receptor binding.
Synthetic Routes :
- Analogs like are synthesized via cyclization and substitution reactions. The target compound likely requires fluorinated precursors (e.g., 2-fluorophenylboronic acid) for Suzuki couplings, similar to methods in .
Biological Activity
3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile is a synthetic compound belonging to the indole family, characterized by its unique structure that combines a fluorophenyl group and a methoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and neuroprotection.
- Molecular Formula: C16H11FN2O
- Molecular Weight: 266.27 g/mol
- CAS Number: 62039-76-3
The indole moiety is known for its diverse pharmacological properties, making derivatives like 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile valuable in drug discovery.
Anticancer Activity
Research indicates that compounds similar to 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can effectively inhibit the growth of various cancer cell lines.
In these studies, compounds were found to be more potent than established drugs like erlotinib, suggesting that 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile may serve as a promising candidate for further development in cancer treatment.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives have been shown to block cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates in treated cells .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that indole derivatives can exhibit neuroprotective effects. These compounds may act as antioxidants and inhibit neuroinflammatory pathways, thereby providing a protective effect against neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile can be influenced by various structural modifications. The presence of electron-donating or electron-withdrawing groups on the indole ring can significantly alter its pharmacological profile.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methoxyindole | Indole with methoxy group | Commonly studied for neuroprotective effects |
| 3-(4-Fluorophenyl)-5-methoxyindole | Similar to target compound | Potentially different receptor interactions |
| 6-Methoxyindole | Methoxy substitution at position 6 | Exhibits different biological activities |
| 5-Methoxy-3-(p-tolyl)indole | Contains a p-tolyl group | Known for anti-inflammatory properties |
Case Studies
A recent study focused on the synthesis and biological evaluation of various indole derivatives, including 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile. The findings revealed that modifications to the indole structure could enhance cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .
Another investigation into the pharmacological profiles of related compounds highlighted their potential as dual-action agents targeting both cancer and neurodegenerative diseases, showcasing their versatility in therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile?
The synthesis involves multi-step organic reactions. Key steps include:
- Formylation : Vilsmeier-Haack formylation at the C3 position of a 5-methoxyindole precursor.
- Nucleophilic Substitution : Introduction of the 2-fluorophenyl group via Pd-catalyzed cross-coupling or SNAr reactions.
- Cyclization : Use of POCl3 or polyphosphoric acid (PPA) to form the indole core.
- Methoxy Group Introduction : Alkylation of a hydroxyl intermediate using methyl iodide under basic conditions. Purification is achieved via column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water), yielding >95% purity confirmed by HPLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorine coupling constants, methoxy singlet at ~3.8 ppm).
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~1250 cm⁻¹ (C-O).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with isotopic pattern matching fluorine and nitrile groups.
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) . Purity is validated via HPLC (>98% area normalization) and elemental analysis .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (Ar/N₂) at -20°C in amber vials with desiccants. Stability studies show >95% purity retention for 6 months under these conditions. Avoid moisture, light, and prolonged exposure to ambient temperatures .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence biological activity?
Substituent size and electronics critically modulate activity. For example:
- Small groups (e.g., 3,3-dimethyl) : Enhance antagonist activity (IC50 = 8 nM in progesterone receptor modulation).
- Bulkier groups (e.g., spirocyclohexyl) : Switch functionality to agonism (IC50 = 120 nM) . Methodological Approach :
- Perform radioligand binding assays to measure affinity (Kd).
- Use cell-based functional assays (e.g., cAMP response) to determine agonist/antagonist profiles.
| Substituent at C3 | IC50 (nM) | Functional Outcome |
|---|---|---|
| 2-Fluorophenyl | 15 ± 3 | Antagonist |
| 3,3-Dimethyl | 8 ± 2 | Antagonist |
| Spirocyclohexyl | 120 ± 15 | Agonist |
| Table 1: SAR data for indolecarbonitrile analogs . |
Q. How can crystallographic data resolve molecular conformation ambiguities?
Key Steps :
- Crystal Growth : Slow evaporation from DCM/hexane.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 113 K.
- Refinement : SHELXL for anisotropic displacement parameters. Critical Observations :
- Dihedral angles between aromatic rings (e.g., 64.48° in related structures) inform steric interactions .
- C≡N bond length (~1.15 Å) confirms resonance stabilization .
Q. How can contradictory biological data across assay systems be addressed?
Strategies :
- Purity Reassessment : Confirm via HPLC/NMR to exclude degradation products (e.g., nitrile hydrolysis).
- Solubility Optimization : Use DMSO stocks with <0.1% water.
- Species-Specific Metabolism : Profile cytochrome P450 activity in rodent vs. primate models .
- Receptor Expression Validation : qPCR/Western blot to ensure consistent target levels.
Methodological Tables
Q. Table 2: Crystallographic Data for Related Indolecarbonitriles
| Compound | Dihedral Angle (°) | C≡N Bond Length (Å) | Reference |
|---|---|---|---|
| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | 64.48 | 1.15 | |
| 1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile | 68.12 | 1.16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
